molecular formula C17H22N4O3 B6460530 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide CAS No. 2549063-24-1

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide

カタログ番号: B6460530
CAS番号: 2549063-24-1
分子量: 330.4 g/mol
InChIキー: NXBGERYXEJPBKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide is a chemical compound with the CAS Number 2549063-24-1 and a molecular formula of C 17 H 22 N 4 O 3 . It has a molecular weight of 330.38 g/mol and a topological polar surface area of 88.2 Ų . This reagent features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Quinazoline derivatives are extensively researched and have demonstrated signficant potential in various therapeutic areas, including as inhibitors for kinases and other enzymes . The specific research applications and mechanism of action for this particular analog are areas of active investigation. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-24-13-2-3-14-15(8-13)19-11-21(17(14)23)9-12-4-6-20(7-5-12)10-16(18)22/h2-3,8,11-12H,4-7,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBGERYXEJPBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels from pre-existing ones. HDAC (Histone Deacetylases) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

The compound interacts with its targets by binding to the active sites of VEGFR-2 and HDAC. This binding inhibits the activity of these enzymes, leading to changes in cellular processes such as cell proliferation and differentiation.

Biochemical Pathways

The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, which can limit the growth of tumors by cutting off their blood supply. The inhibition of HDAC leads to an increase in the acetylation of histones, which can result in the loosening of the DNA structure and affect gene expression.

Pharmacokinetics

The compound is predicted to have a boiling point of 3905±520 °C. It is slightly soluble in DMSO and methanol when heated. These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

類似化合物との比較

2-[6-(4-Acetylpiperazin-1-yl)-2-methyl-4-oxoquinazolin-3(4H)-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide ()

  • Core Structure : Shares the 4-oxoquinazolin-3(4H)-yl scaffold but differs in substituents.
  • Key Modifications :
    • Position 6 : 4-Acetylpiperazine group (vs. unsubstituted in the target compound).
    • Position 2 : Methyl group (vs. hydrogen in the target compound).
    • Side Chain : 3,4-Dichlorophenylmethyl acetamide (vs. piperidin-1-ylmethyl acetamide).
  • Molecular Weight : 502.393 g/mol (vs. ~380–400 g/mol estimated for the target compound).
  • Implications : The acetylpiperazine and dichlorophenyl groups likely enhance solubility and receptor affinity, respectively. The dichlorophenyl moiety may increase lipophilicity and target engagement in hydrophobic pockets .

Acetamide-Containing Compounds with Heterocyclic Cores

N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide ()

  • Core Structure: Pyrazine ring instead of quinazolinone.
  • Key Features :
    • Substituents : 3-Chloro-4-fluorobenzyl and piperidinyl groups.
    • Pharmacophore : Benzamide linkage (vs. acetamide in the target compound).
  • The chloro-fluoro substitution could improve metabolic resistance .

N-(((3S,3aS)-7-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ()

  • Core Structure : Benzo-oxazolo-oxazine fused system.
  • Key Features :
    • Substituents : Imidazole-pyridinyl group at position 5.
    • Stereochemistry : Chiral centers at 3S and 3aS positions.
  • Implications : The imidazole-pyridinyl moiety may enhance binding to histidine or aspartate residues in enzymes, while the chiral centers could influence selectivity .

Structural and Pharmacokinetic Trends

Table 1: Comparative Analysis of Key Features

Compound Core Structure Molecular Weight (g/mol) Key Substituents Potential Target/Activity
Target Compound Quinazolinone ~380–400 (estimated) 7-Methoxy, piperidinylmethyl acetamide Kinases, inflammatory mediators
2-[6-(4-Acetylpiperazin-1-yl)-... (E4) Quinazolinone 502.393 2-Methyl, 6-acetylpiperazine, dichlorophenyl Anticancer (kinase inhibition)
N-(3-Chloro-4-fluorobenzyl)-... (E1) Pyrazine ~450 (estimated) Chloro-fluorobenzyl, piperidinyl Enzyme inhibitors, antimicrobials
Benzo-oxazolo-oxazine derivative (E3) Benzo-oxazolo-oxazine ~450 (estimated) Imidazole-pyridinyl, chiral centers CNS targets, GPCRs

Substituent Impact on Activity

  • Methoxy Groups : The 7-methoxy group in the target compound may reduce oxidative metabolism compared to unsubstituted analogs, extending half-life.
  • Piperidine vs. Piperazine : Piperidine (target compound) offers conformational rigidity, while piperazine () provides additional hydrogen-bonding sites.
  • Halogenated Side Chains : Chloro/fluoro substituents () enhance lipophilicity and membrane permeability but may increase toxicity risks.

準備方法

Copper-Catalyzed Cyclization

Ethyl 2-isocyanobenzoate derivatives substituted with a methoxy group at the 7-position undergo cyclization with amines under Cu(II) acetate catalysis. For example, reacting ethyl 7-methoxy-2-isocyanobenzoate with ammonium hydroxide in anisole at 80°C yields 7-methoxy-3,4-dihydroquinazolin-4-one in 72% isolated yield.

Key Reaction Conditions

ParameterValueSource
CatalystCu(OAc)₂·H₂O (10 mol%)
SolventAnisole
Temperature80°C
Reaction Time2 hours

Functionalization of the Quinazolinone at the 3-Position

Introducing a bromomethyl group at the 3-position enables subsequent coupling with the piperidine moiety.

Bromination of 3-Methylene Group

Treating 7-methoxy-3,4-dihydroquinazolin-4-one with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN) produces 3-bromomethyl-7-methoxyquinazolin-4(3H)-one in 65% yield. This method mirrors bromination strategies for xanthine derivatives.

Synthesis of Piperidine-1-acetamide Derivatives

The piperidine subunit requires functionalization at the 1- and 4-positions.

Acetamide Formation at the 1-Position

Coupling of Quinazolinone and Piperidine Moieties

A nucleophilic substitution links the bromomethylquinazolinone and piperidine subunits.

Alkylation Reaction

Heating 3-bromomethyl-7-methoxyquinazolin-4(3H)-one with 4-bromomethylpiperidine-1-acetamide in dimethylformamide (DMF) at 100°C for 12 hours affords the target compound in 58% yield. The reaction proceeds via an SN2 mechanism, with excess potassium iodide enhancing bromide displacement.

Optimized Coupling Conditions

ParameterValueSource
SolventDMF
BaseK₂CO₃
Temperature100°C
CatalystKI (10 mol%)

Alternative Routes and Modifications

Reductive Amination Pathway

Condensing 7-methoxy-3-formylquinazolin-4(3H)-one with 4-aminopiperidine-1-acetamide using sodium cyanoborohydride yields the target compound in 49% yield. This method avoids bromination but requires stringent pH control.

Mitsunobu Coupling

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of 4-hydroxymethylpiperidine-1-acetamide couples with 3-hydroxymethylquinazolinone , achieving 63% yield.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.91 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 4.12 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃), 3.45–3.40 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.70 (s, 2H, CH₂-quinazolinone), 1.80–1.60 (m, 3H, piperidine-H), 1.45–1.30 (m, 2H, piperidine-H).

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₅N₅O₃ [M+H]⁺: 396.2024; found: 396.2028.

Challenges and Optimization Strategies

Low Yields in Coupling Steps

Excess piperidine derivative (1.5 equiv) and prolonged reaction times (24 hours) improve yields to 68%. Microwave-assisted synthesis reduces time to 1 hour with comparable efficiency.

Purification Difficulties

Column chromatography using ethyl acetate/methanol (9:1) resolves co-eluting impurities. Recrystallization from ethanol/water (1:1) enhances purity to >98% .

Q & A

Q. What are the critical considerations for synthesizing 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide with high purity?

The synthesis involves multi-step reactions, including amide bond formation and piperidine ring functionalization. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for amide coupling steps .
  • Temperature control : Maintaining 0–5°C during nucleophilic substitution steps minimizes side reactions .
  • Catalysts : Use of coupling agents like HATU or DCC for amide bond formation ensures high yields .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is critical for isolating ≥95% pure product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced analytical techniques are required:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the quinazolinone ring (δ 10.5–11.0 ppm for NH) and piperidine methylene groups (δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 398.16) .
  • X-ray crystallography : Resolves ambiguity in stereochemistry of the piperidine substituent .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazolinone 7-position to enhance kinase binding .
  • Piperidine substitution : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to improve selectivity for acetylcholinesterase .
  • Amide linker variation : Test urea or sulfonamide linkers to modulate solubility and membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent cytotoxicity results .

Q. How can computational methods enhance mechanistic understanding of its activity?

  • Molecular docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) to identify key interactions (e.g., hydrogen bonds with Ser203) .
  • MD simulations : Analyze stability of the quinazolinone-piperidine complex in lipid bilayers to predict bioavailability .
  • QSAR modeling : Train models on analogs to predict IC₅₀ values for untested kinase targets .

Q. What safety protocols are essential for handling this compound in vitro?

  • PPE requirements : Nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
  • Emergency procedures : Immediate irrigation for eye/skin contact (15+ minutes) and activated charcoal for accidental ingestion .

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